4-amino-N-(2-aminoethyl)benzenesulfonamide
Overview
Description
4-amino-N-(2-aminoethyl)benzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is a white to off-white crystalline powder that is slightly soluble in water and organic solvents like DMSO and methanol . This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-amino-N-(2-aminoethyl)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-chloroethanol . The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-aminoethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, 2-chloroethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-amino-N-(2-aminoethyl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-N-(2-aminoethyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit carbonic anhydrase enzymes, particularly carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition disrupts the pH regulation within the cells, leading to apoptosis and reduced cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzenesulfonamide: A precursor in the synthesis of 4-amino-N-(2-aminoethyl)benzenesulfonamide.
2-chloroethanol: Used in the synthesis process.
Benzenesulfonamide derivatives: These compounds share similar structural features and applications.
Uniqueness
This compound is unique due to its dual amino groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to inhibit carbonic anhydrase IX specifically makes it a valuable compound in cancer research .
Properties
IUPAC Name |
4-amino-N-(2-aminoethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFKPKDIBNOBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285529 | |
Record name | 4-amino-N-(2-aminoethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6935-45-1 | |
Record name | 4-Amino-N-(2-aminoethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6935-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 42167 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC42167 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-N-(2-aminoethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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